Fosetyl-al

Description

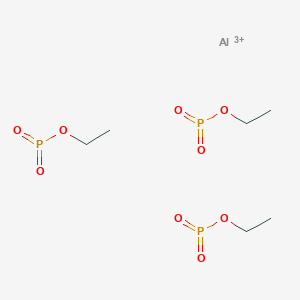

Structure

2D Structure

Properties

InChI |

InChI=1S/3C2H5O3P.Al/c3*1-2-5-6(3)4;/h3*2H2,1H3;/q;;;+3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPMQULDKWSNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)=O.CCOP(=O)=O.CCOP(=O)=O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15AlO9P3+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020643 | |

| Record name | Fosetyl aluminum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39148-24-8 | |

| Record name | Fosetyl-aluminium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039148248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosetyl aluminum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium triethyl triphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSETYL-ALUMINUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3979UH4J7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Fosetyl-al in Plant Defense Induction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosetyl-al, a systemic fungicide, operates through a sophisticated dual mechanism to protect plants from pathogens, primarily oomycetes. Beyond its direct fungistatic action, this compound's core efficacy lies in its ability to induce the plant's innate defense systems. Upon application, this compound is rapidly metabolized into phosphonic acid (also known as phosphite), the key active molecule. Phosphonic acid acts as a potent elicitor of plant defense responses, priming the plant for a more rapid and robust reaction to pathogen attack. This induced resistance is primarily mediated through the complex interplay of the salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the involved signaling pathways.

Dual Mechanism of Action

This compound's efficacy is a result of two distinct but complementary modes of action:

-

Direct Action: Phosphonic acid, the breakdown product of this compound, exhibits direct inhibitory effects on the growth and development of certain pathogens, particularly oomycetes like Phytophthora and Pythium.[1] It can disrupt spore germination and mycelial growth.[1] However, the concentrations required for direct fungitoxicity in vitro are often higher than those found to be effective in planta, suggesting that its indirect action is the predominant mechanism for disease control.[2]

-

Indirect Action (Plant Defense Induction): The primary mechanism of this compound's protective effect is the induction of the plant's own defense mechanisms.[1] Phosphonic acid acts as a signal molecule, priming the plant to respond more effectively to pathogen invasion. This process is often referred to as Systemic Acquired Resistance (SAR).[3] The plant's heightened defensive state is characterized by the production of antimicrobial compounds, reinforcement of cell walls, and the activation of defense-related genes.

Quantitative Data on Efficacy and Defense Induction

The following tables summarize quantitative data from various studies, illustrating the efficacy of this compound and its impact on plant defense responses.

Table 1: In Vitro and In Vivo Efficacy of this compound and Phosphorous Acid against Phytophthora species.

| Compound | Pathogen Isolate | Assay Type | Medium/Host | EC50 Value | Reference |

| This compound | P. cinnamomi | In Vitro (Mycelial Growth) | Low Phosphate Agar | 54 µg/mL | [4] |

| Phosphorous Acid | P. cinnamomi | In Vitro (Mycelial Growth) | Low Phosphate Agar | 4 µg/mL | [4] |

| This compound | P. citricola | In Vivo (Stem Infection) | Persea indica seedlings | 26 µg/mL | [4] |

| Phosphorous Acid | P. citricola | In Vivo (Stem Infection) | Persea indica seedlings | 8 µg/mL | [4] |

| This compound | P. capsici | In Vivo (Lesion Expansion) | Tomato leaflets | 260 µg/mL (inhibited expansion) | [5] |

| Phosphorous Acid | P. capsici | In Vivo (Lesion Expansion) | Tomato leaflets | 180 µg/mL (inhibited expansion) | [5] |

Table 2: Induction of Phytoalexins by this compound and Phosphorous Acid.

| Plant Species | Phytoalexin | Elicitor/Treatment | Concentration | Phytoalexin Accumulation | Reference |

| Citrus | Scoparone | This compound + P. citrophthora inoculation | 300 µg/mL | 2- to 4-fold increase vs. control | [2] |

| Citrus | Scoparone | Phosphorous Acid + P. citrophthora inoculation | 125 µg/mL | 2- to 4-fold increase vs. control | [2] |

| Grapevine | Resveratrol | This compound (sole application) | Not specified | 4.7 µg/g fresh weight | [6] |

| Grapevine | Resveratrol | This compound + P. viticola inoculation | Not specified | Increased concentration | [6] |

Table 3: Effect of Phosphite on Defense-Related Gene Expression in Arabidopsis thaliana.

| Gene | Pathway | Treatment | Fold Change (relative to control) | Reference |

| PR1 | Salicylic Acid | Phosphite | Elevated transcription | [7] |

| PR5 | Salicylic Acid | Phosphite | Elevated transcription | [7] |

| THI2.1 | Jasmonic Acid/Ethylene | Phosphite | Elevated transcription | [7] |

| PDF1.2 | Jasmonic Acid/Ethylene | Phosphite | Elevated transcription | [7] |

Signaling Pathways in this compound Induced Defense

Phosphonic acid triggers a complex signaling cascade that involves the three major plant defense hormones: salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). The interaction between these pathways is crucial for a tailored and effective defense response.

Salicylic Acid (SA) Pathway

The SA pathway is a cornerstone of systemic acquired resistance (SAR) and is primarily effective against biotrophic and hemibiotrophic pathogens. Phosphite treatment has been shown to prime the SA pathway, leading to a more rapid and robust accumulation of SA and the expression of SA-responsive genes, such as Pathogenesis-Related 1 (PR1), upon pathogen challenge.[8]

Caption: this compound (Phosphite) Priming of the Salicylic Acid Pathway.

Jasmonic Acid (JA) and Ethylene (ET) Pathways

The JA and ET pathways often work synergistically and are critical for defense against necrotrophic pathogens and herbivorous insects. Phosphite can also influence these pathways, leading to the expression of genes like Plant Defensin 1.2 (PDF1.2). The crosstalk between the SA and JA/ET pathways is complex, often exhibiting an antagonistic relationship, which allows the plant to fine-tune its defense strategy based on the type of pathogen encountered.

Caption: this compound (Phosphite) Influence on the JA/ET Signaling Pathway.

Crosstalk between SA and JA/ET Pathways

The interaction between the SA and JA/ET pathways is a critical aspect of phosphite-induced resistance, allowing for a nuanced defense response. Generally, SA and JA/ET pathways are mutually antagonistic. This antagonism is thought to allow the plant to prioritize a specific defense strategy depending on the nature of the attacking pathogen.

Caption: Crosstalk between SA and JA/ET Pathways in Phosphite-Induced Resistance.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the mechanism of action of this compound.

In Vivo Efficacy Assay of this compound

Objective: To determine the in vivo efficacy of this compound in controlling a specific plant pathogen.

Materials:

-

Healthy, uniformly grown host plants

-

Pathogen culture and inoculum preparation materials

-

This compound formulation

-

Sterile distilled water

-

Growth chambers or greenhouse with controlled environment

-

Calipers or imaging software for lesion measurement

-

Disease severity rating scale

Procedure:

-

Plant Preparation: Grow host plants to a susceptible developmental stage under controlled conditions.

-

This compound Application: Prepare a series of this compound solutions of known concentrations. Apply the solutions to the plants via foliar spray or soil drench. Include a control group treated with sterile distilled water.

-

Inoculation: After a specified period post-treatment (e.g., 24-72 hours), inoculate the plants with a standardized pathogen inoculum (e.g., zoospore suspension, mycelial plug).

-

Incubation: Place the inoculated plants in a high-humidity environment conducive to disease development.

-

Disease Assessment: At regular intervals, assess disease severity by measuring lesion size or using a pre-defined disease rating scale.

-

Data Analysis: Statistically analyze the data to determine the effective concentration (e.g., EC50) of this compound for disease control.

Caption: Workflow for In Vivo Efficacy Assay of this compound.

Quantification of Phytoalexins by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the accumulation of a specific phytoalexin (e.g., scoparone, resveratrol) in plant tissue following this compound treatment and/or pathogen challenge.

Materials:

-

Plant tissue samples (treated and control)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Extraction solvent (e.g., methanol, ethanol)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

HPLC system with a suitable detector (e.g., UV-Vis, fluorescence)

-

Analytical column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water, acetic acid)

-

Phytoalexin standard of known concentration

Procedure:

-

Sample Collection and Preparation: Harvest plant tissue at specified time points after treatment. Immediately freeze in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powdered tissue with a suitable solvent. Vortex or sonicate to ensure efficient extraction.

-

Centrifugation: Centrifuge the extract to pellet cell debris. Collect the supernatant.

-

Sample Cleanup (optional): Pass the supernatant through an SPE cartridge to remove interfering compounds.

-

HPLC Analysis: Inject a known volume of the extract onto the HPLC system. Elute the compounds using a specific gradient of mobile phase solvents.

-

Detection and Quantification: Detect the phytoalexin of interest based on its retention time and spectral properties compared to the standard. Quantify the amount of phytoalexin by comparing the peak area of the sample to a standard curve.

Caption: Workflow for Phytoalexin Quantification by HPLC.

Analysis of Defense Gene Expression by RT-qPCR

Objective: To measure the relative expression levels of defense-related genes in response to this compound treatment.

Materials:

-

Plant tissue samples (treated and control)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR instrument

-

SYBR Green or probe-based qPCR master mix

-

Gene-specific primers for target and reference genes

Procedure:

-

RNA Extraction: Extract total RNA from frozen, ground plant tissue using a suitable kit.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using reverse transcriptase.

-

qPCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers, and a qPCR master mix. Include a no-template control and a no-reverse-transcriptase control.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to one or more stably expressed reference genes.

Caption: Workflow for Defense Gene Expression Analysis by RT-qPCR.

Conclusion

This compound represents a significant advancement in disease management due to its unique dual mechanism of action. Its ability to not only directly inhibit pathogen growth but also, and more importantly, to induce the plant's own defense machinery provides a durable and effective means of protection. The active metabolite, phosphonic acid, acts as a potent elicitor, priming the plant for a heightened state of alert through the intricate network of the salicylic acid, jasmonic acid, and ethylene signaling pathways. Understanding the molecular intricacies of this defense induction is paramount for the development of novel, sustainable strategies for crop protection and for the advancement of plant immune system research. This guide provides a foundational understanding for researchers and professionals in the field, offering a synthesis of current knowledge and practical methodologies for further investigation.

References

- 1. CK2 promotes jasmonic acid signaling response by phosphorylating MYC2 in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apsnet.org [apsnet.org]

- 3. Phytoalexin Assay - Lifeasible [lifeasible.com]

- 4. Phosphorylation-Coupled Proteolysis of the Transcription Factor MYC2 Is Important for Jasmonate-Signaled Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Interaction between NPR1 and Transcription Factor TGA2 Leads to Salicylic Acid–Mediated Gene Activation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation-Coupled Proteolysis of the Transcription Factor MYC2 Is Important for Jasmonate-Signaled Plant Immunity | PLOS Genetics [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Dissecting Phosphite-Induced Priming in Arabidopsis Infected with Hyaloperonospora arabidopsidis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fosetyl-al: Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosetyl-al, an organophosphonate fungicide, is a critical tool in modern agriculture for the management of oomycete pathogens. Its unique systemic properties, including both acropetal and basipetal translocation, and its dual mode of action—direct inhibition of pathogen growth and stimulation of the plant's innate defense mechanisms—make it a subject of significant interest for researchers in plant pathology and crop protection. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted mode of action of this compound. Detailed experimental protocols for its synthesis, quantification, and efficacy assessment are presented, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of this important agricultural compound.

Chemical Structure and Physicochemical Properties

This compound is the aluminum salt of monoethyl phosphonate (B1237965). Its chemical identity and key physicochemical properties are summarized in the tables below, providing a foundational understanding of its behavior in biological and environmental systems.

Chemical Identity

| Identifier | Value |

| IUPAC Name | aluminum tris(ethyl phosphonate)[1] |

| CAS Name | aluminum tris-O-ethylphosphonate[1] |

| CAS Number | 39148-24-8[2][3][4][5] |

| Molecular Formula | C₆H₁₈AlO₉P₃[3][4][6][7] |

| Molecular Weight | 354.1 g/mol [3][4] |

| Canonical SMILES | CCOP(=O)=O.CCOP(=O)=O.CCOP(=O)=O.[Al+3][6] |

| InChIKey | ZKZMJOFIHHZSRW-UHFFFAOYSA-K[6] |

Physicochemical Properties

| Property | Value |

| Physical State | White to yellowish crystalline solid or powder[2][4] |

| Melting Point | >215 °C (decomposes)[6][8][9][10] |

| Boiling Point | Decomposes before boiling[6][9] |

| Solubility | - Water: 111.3 g/L (20 °C, pH 6)[2] - Methanol: 920 mg/L (20 °C)[2] - Acetone: 13 mg/L (20 °C)[2] - Ethyl acetate: <1 mg/L (20 °C)[2] |

| pKa | 4.7 (weak acid)[6] |

| Vapor Pressure | <1.0 x 10⁻⁴ mPa (20 °C)[6] |

| LogP (Kow) | -2.1 to -2.7[2] |

Chemical Structure of this compound

Caption: 2D representation of the this compound chemical structure.

Mechanism of Action

This compound exhibits a complex and dual mode of action, which contributes to its effectiveness and low risk of resistance development.[2] It acts both directly against the pathogen and indirectly by stimulating the plant's own defense systems.

Direct Action on the Pathogen

This compound is rapidly absorbed by the plant and breaks down into ethyl phosphonate and then further to phosphonic acid (phosphite). Phosphonic acid is the primary fungitoxic compound. Its direct mode of action involves the inhibition of spore germination and the blocking of mycelial growth and sporulation.[2][3] It is believed to compete with phosphate (B84403) as an allosteric regulator of several enzymes in the pathogen, thereby disrupting its metabolism.[3]

Indirect Action: Stimulation of Plant Defenses

A significant aspect of this compound's efficacy lies in its ability to elicit the plant's natural defense mechanisms.[3][11][12] This is often referred to as inducing a "Systemic Acquired Resistance" (SAR)-like response. Upon application, this compound and its breakdown product, phosphonic acid, trigger a cascade of defense responses within the plant.

Key induced defense responses include:

-

Oxidative Burst: A rapid and transient production of reactive oxygen species (ROS), such as superoxide, which acts as a signaling molecule and can be directly toxic to pathogens.

-

Activation of the Phenylpropanoid Pathway: This leads to the synthesis of various defense-related compounds, including:

-

Phytoalexins: Antimicrobial compounds that accumulate at the site of infection.

-

Phenolic Compounds: These can reinforce cell walls and have direct antimicrobial properties.

-

Lignin: A complex polymer that strengthens cell walls, creating a physical barrier to pathogen invasion.

-

-

Increased Enzyme Activity: Enhanced activity of defense-related enzymes such as phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway.[3]

The interaction with major plant defense signaling hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA) is complex and not fully elucidated. However, evidence suggests that phosphonates can influence these pathways, leading to a heightened state of defense readiness in the plant.

Caption: this compound induced plant defense signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis, quantification, and efficacy assessment of this compound, intended for use by researchers and scientists.

Laboratory Synthesis of this compound

This protocol describes a general method for the laboratory-scale synthesis of this compound based on the reaction of phosphorus trichloride (B1173362) with ethanol (B145695), followed by saponification and metathesis with an aluminum salt.[2][6]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Ethanol (anhydrous)

-

Ammonia (B1221849) solution (e.g., 10%)

-

Aluminum sulfate (B86663) solution (e.g., 40%)

-

Static mixer

-

Reaction kettle with stirring and cooling capabilities

-

Filtration apparatus (e.g., vacuum filter)

-

Drying oven

Procedure:

-

Esterification:

-

Continuously mix phosphorus trichloride and ethanol in a 1:1 molar ratio using a static mixer.

-

Introduce the mixture into a reaction kettle.

-

Maintain the reaction temperature between 80-85 °C to facilitate the esterification reaction, forming a phosphite (B83602) ester feed liquid.[13]

-

-

Saponification:

-

In a separate reaction kettle, add the ammonia solution and cool the vessel.

-

Slowly drip the phosphite ester feed liquid into the cooled ammonia solution with continuous stirring to generate an ammonium (B1175870) phosphite solution.

-

-

Metathesis (Precipitation):

-

In another reaction vessel, simultaneously and continuously add the ammonium phosphite solution and the aluminum sulfate solution.

-

Maintain the reaction temperature between 80-85 °C to induce the precipitation of this compound.[13]

-

-

Isolation and Drying:

-

Filter the resulting slurry to collect the solid this compound.

-

Wash the collected solid with water to remove impurities.

-

Dry the purified this compound in an oven at an appropriate temperature to obtain the final product.

-

Caption: Workflow for the laboratory synthesis of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound in formulated products and plant matrices.[4][14][15][16][17]

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometry (MS) detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: Water with 0.3% formic acid[11]

-

Mobile Phase B: Acetonitrile with 0.3% formic acid[11]

-

This compound analytical standard

-

Solvents for extraction (e.g., water, acetonitrile)

-

Solid Phase Extraction (SPE) cartridges for sample cleanup (optional)

Sample Preparation (Plant Matrix - e.g., Grapes):

-

Homogenize a representative sample of the plant material (e.g., 10 g).

-

Extract the homogenized sample with a suitable solvent mixture (e.g., 50 mL of acetonitrile/water, 50/50 v/v) by shaking or ultrasonication.[13]

-

Centrifuge the extract to separate the solid and liquid phases.

-

If necessary, perform a cleanup step using an appropriate SPE cartridge to remove interfering matrix components.

-

Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.

Chromatographic Conditions:

-

Flow Rate: 0.3 - 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-40 °C[11]

-

Detection: UV at 200 nm or MS/MS with appropriate transitions.[4]

-

Gradient Elution: A typical gradient might start with a high percentage of aqueous mobile phase (A) and gradually increase the percentage of organic mobile phase (B) to elute the analyte. An example gradient is as follows:

-

0-2 min: 98% A, 2% B

-

2-15 min: Gradient to 80% A, 20% B

-

15-20 min: Hold at 80% A, 20% B

-

20-22 min: Return to initial conditions (98% A, 2% B)

-

22-30 min: Column re-equilibration

-

Quantification:

Prepare a calibration curve using a series of known concentrations of the this compound analytical standard. Quantify the this compound content in the samples by comparing their peak areas to the calibration curve.

Caption: General workflow for HPLC analysis of this compound in plant samples.

In Vitro Antifungal Efficacy Assay against Phytophthora spp.

This protocol describes a method to evaluate the in vitro efficacy of this compound against Phytophthora species by measuring the inhibition of mycelial growth on agar (B569324) media.[12][18]

Materials:

-

Pure culture of Phytophthora spp.

-

Corn Meal Agar (CMA) or a low-phosphate synthetic medium

-

This compound stock solution (sterile)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5-6 mm diameter)

-

Incubator

Procedure:

-

Media Preparation: Prepare the agar medium according to the manufacturer's instructions. After autoclaving and cooling to approximately 50 °C, amend the medium with different concentrations of this compound to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200 µg/mL). Pour the amended agar into sterile petri dishes.

-

Inoculation: From the margin of an actively growing Phytophthora culture, take mycelial plugs using a sterile cork borer.

-

Place one mycelial plug in the center of each agar plate (amended and control).

-

Incubation: Incubate the plates in the dark at an optimal temperature for the specific Phytophthora species (e.g., 22-25 °C).

-

Data Collection: After a defined incubation period (e.g., 5-7 days), measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculation: Calculate the average colony diameter for each treatment. Determine the percentage of mycelial growth inhibition for each this compound concentration relative to the control (0 µg/mL) using the following formula:

Percentage Inhibition = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100

-

Data Analysis: Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by plotting the percentage inhibition against the logarithm of the this compound concentration and performing a regression analysis.

In Vivo Efficacy Assessment against Downy Mildew (Plasmopara viticola) on Grapevine Leaf Discs

This protocol provides a method for assessing the in vivo protective efficacy of this compound against downy mildew on grapevine leaf discs.

Materials:

-

Healthy, young grapevine leaves

-

Plasmopara viticola sporangia suspension

-

This compound solutions of varying concentrations

-

Sterile petri dishes lined with moist filter paper

-

Spray bottle or atomizer

-

Growth chamber with controlled light and temperature

Procedure:

-

Leaf Disc Preparation: Collect healthy grapevine leaves and cut discs of a uniform size (e.g., 2 cm diameter) using a cork borer.

-

Fungicide Application: Spray the leaf discs with the different concentrations of this compound solution until runoff. Allow the discs to air dry. Control discs are sprayed with water.

-

Inoculation: Place the treated and control leaf discs abaxial side up in the petri dishes. Inoculate each leaf disc with a droplet of the P. viticola sporangia suspension of a known concentration.

-

Incubation: Incubate the petri dishes in a growth chamber under conditions favorable for downy mildew development (e.g., 20-22 °C with a photoperiod).

-

Disease Assessment: After 5-7 days, assess the disease severity on each leaf disc by estimating the percentage of the disc area covered by sporulation.

-

Data Analysis: Calculate the mean disease severity for each treatment. Determine the percentage of disease control for each this compound concentration relative to the control using the following formula:

Percentage Control = [(Severity on Control - Severity on Treatment) / Severity on Control] x 100

Conclusion

This compound remains a fungicide of significant importance due to its unique systemic properties and dual mode of action. A thorough understanding of its chemical nature, its direct effects on pathogens, and its ability to induce plant defense responses is crucial for its effective and sustainable use in agriculture. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and applications of this compound, contributing to the development of innovative crop protection strategies. The visualization of its synthesis, analytical workflow, and induced defense pathways aims to provide a clear and comprehensive resource for the scientific community.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. CN102766157A - Method for producing technical-grade fosetyl-aluminum - Google Patents [patents.google.com]

- 3. connectsci.au [connectsci.au]

- 4. journaljeai.com [journaljeai.com]

- 5. sja.aup.edu.pk [sja.aup.edu.pk]

- 6. CN102766157B - A kind of method of producing technical-grade fosetyl-aluminum - Google Patents [patents.google.com]

- 7. US20080257019A1 - Method of Analyzing Phosphorous Acid, this compound, or Both Simultaneously - Google Patents [patents.google.com]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. Phosphonates of Pectobacterium atrosepticum: Discovery and Role in Plant–Pathogen Interactions [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. phenomenex.com [phenomenex.com]

- 12. fs.usda.gov [fs.usda.gov]

- 13. CA2595465A1 - Method of analyzing phosphorous acid, this compound or both simultaneously - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Single- and Multiple-Laboratory Validation of LC-MS/MS Method for Simultaneous Determination of this compound and Phosphonic Acid in Cereal Grains and Analysis of Rice, Wheat, and Barley - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Efficacy of Conventional Fungicides for Downy Mildew in Field-Grown Sweet Basil in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis of Fosetyl-al

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of Fosetyl-al, a widely used organophosphate fungicide. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details two primary pathways for the synthesis of the key intermediate, diethyl phosphite (B83602), followed by its conversion to a monoethyl phosphite salt and subsequent reaction with an aluminum salt to yield the final product, this compound.

Core Synthesis Pathways

The synthesis of this compound can be approached via two main routes to obtain the crucial intermediate, diethyl phosphite. Both pathways converge to a common sequence of hydrolysis and salt formation to yield the final product.

Pathway 1: Synthesis of Diethyl Phosphite from Phosphorus Trichloride (B1173362)

This is a direct and common method for the preparation of diethyl phosphite. The reaction involves the esterification of phosphorus trichloride with ethanol (B145695).

Pathway 2: Synthesis of Diethyl Phosphite from Triethyl Phosphite

An alternative route involves the reaction of triethyl phosphite with phosphorous acid. This method is reported to produce a high-quality diethyl phosphite with low acidity.

Following the synthesis of diethyl phosphite, the subsequent steps are consistent for both pathways:

Step 2: Hydrolysis of Diethyl Phosphite to Monoethyl Phosphite Salt

Diethyl phosphite is hydrolyzed under basic conditions to yield a salt of monoethyl phosphite, such as sodium monoethyl phosphite.

Step 3: Synthesis of this compound

The monoethyl phosphite salt is then reacted with a water-soluble aluminum salt, such as aluminum sulfate (B86663) or aluminum nitrate, to precipitate this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Synthesis of Diethyl Phosphite (Intermediate 1)

Method A: From Phosphorus Trichloride and Ethanol

This procedure is adapted from established methods for the synthesis of phosphite esters.

-

Reaction: PCl₃ + 3 C₂H₅OH → (C₂H₅O)₂P(O)H + 2 HCl + C₂H₅Cl[1]

-

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, place a solution of absolute ethanol in a dry, inert solvent (e.g., petroleum ether).

-

Cool the flask in a cold-water bath.

-

Slowly add a solution of freshly distilled phosphorus trichloride in the same solvent to the ethanol solution with vigorous stirring. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir and gently heat the mixture under reflux for approximately one hour.

-

Cool the reaction mixture and filter to remove any precipitated by-products.

-

The filtrate is then concentrated by distillation to remove the solvent.

-

The crude diethyl phosphite is purified by vacuum distillation.

-

Method B: From Triethyl Phosphite and Phosphorous Acid

This method is reported to yield a high-purity product with low acidity.

-

Reaction: P(OC₂H₅)₃ + H₃PO₃ → 2 (C₂H₅O)₂P(O)H

-

Procedure:

-

In a reactor purged with nitrogen, a heel of diethyl phosphite is heated to approximately 80°C.

-

Phosphorous acid is added to the reactor.

-

Triethyl phosphite (a slight excess, e.g., 7.5% over stoichiometric quantities) is then added to the mixture over a period of about 30 minutes, maintaining the temperature at 85-86°C.

-

After the addition is complete, the reaction temperature is raised to 95°C and maintained for several hours to ensure the reaction goes to completion.

-

The resulting diethyl phosphite can be used in the next step, often without further purification.

-

Synthesis of Sodium Monoethyl Phosphite (Intermediate 2)

-

Reaction: (C₂H₅O)₂P(O)H + NaOH → C₂H₅O(NaO)P(O)H + C₂H₅OH

-

Procedure:

-

Cool the diethyl phosphite obtained from the previous step to approximately 10°C.

-

Prepare a sodium hydroxide (B78521) solution of a specific concentration.

-

Slowly add the sodium hydroxide solution dropwise to the diethyl phosphite while maintaining the reaction temperature between 60-70°C.

-

After the addition, gradually raise the temperature to 70°C and hold it for about two hours under insulation.

-

Monitor the pH of the reaction mixture. The reaction is considered complete when the pH reaches 7.5.[2]

-

The resulting solution of sodium monoethyl phosphite is used directly in the next step.

-

Synthesis of this compound (Final Product)

-

Reaction: 3 C₂H₅O(NaO)P(O)H + Al₂(SO₄)₃ → Al[OP(H)(O)(OC₂H₅)]₃ + 3 Na₂SO₄ (example with aluminum sulfate)

-

Procedure:

-

The aqueous solution of sodium monoethyl phosphite is heated to a temperature in the range of 70-95°C.

-

An aqueous solution of a water-soluble aluminum salt, such as aluminum sulfate or aluminum nitrate, is prepared.[3][4]

-

The aluminum salt solution is added to the sodium monoethyl phosphite solution while maintaining the temperature and controlling the pH to be between 3.0 and 4.5.

-

The precipitation of this compound as a white solid occurs.

-

The precipitate is collected by filtration, washed with water to remove inorganic salts, and then dried to yield the final product.

-

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

| Step | Reactants | Product | Reported Yield | Reported Purity | Reference |

| 1a | Phosphorus Trichloride, Ethanol | Diethyl Phosphite | ~96.4% | ~85.0% | [5] |

| 1b | Triethyl Phosphite, Phosphorous Acid | Diethyl Phosphite | ~100% | >97% | A process for producing diethyl phosphite by reacting an excess of triethyl phosphite with phosphorous acid. The improved process results in a high quality diethyl phosphite product having low acidity that is suitable as an intermediate for most uses requiring a low acidity diethyl phosphite. |

| 2 | Diethyl Phosphite, Sodium Hydroxide | Sodium Monoethyl Phosphite | High | Not specified | [2] |

| 3 | Sodium Monoethyl Phosphite, Aluminum Salt | This compound | High | >98% | [5] |

| Overall | Phosphorus Trichloride, Ethanol, NaOH, Aluminum Salt | This compound | ~95% | >98% | [5] |

Mandatory Visualization

The following diagrams illustrate the logical flow of the synthesis pathways described in this guide.

References

- 1. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 2. CN102268033A - Production method of sodium O-ethyl phosphate - Google Patents [patents.google.com]

- 3. Fosetyl-aluminium (Ref: RP 32545) [sitem.herts.ac.uk]

- 4. Fosetyl aluminum - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102766157A - Method for producing technical-grade fosetyl-aluminum - Google Patents [patents.google.com]

The In-Planta Transformation of Fosetyl-al: A Technical Guide to its Degradation into Phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosetyl-al, an organophosphate fungicide, is widely utilized in agriculture to protect a variety of crops from oomycete pathogens. Its efficacy is not primarily due to the parent compound itself, but rather its rapid degradation within the plant to form phosphonic acid (also known as phosphorous acid), the active fungicidal and plant defense-inducing molecule. This technical guide provides an in-depth exploration of the degradation of this compound to phosphonic acid in planta, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing the associated biochemical pathways.

Degradation Pathway and Translocation

Upon application, this compound is readily absorbed by the plant's leaves and roots.[1] It is a systemic fungicide, meaning it can be transported throughout the plant via both the xylem (acropetal transport, upwards) and phloem (basipetal transport, downwards).[1] This ambimobility ensures the distribution of the active compound to various plant tissues, providing comprehensive protection.

The degradation of this compound is a rapid hydrolytic process that occurs within the plant tissues. The primary metabolite is phosphonic acid, with ethanol (B145695) being a byproduct that is further metabolized by the plant into carbon dioxide.[1] The general degradation pathway is as follows:

Fosetyl-aluminium → 3 Ethyl Phosphonate (B1237965) + Al³⁺

Ethyl Phosphonate + H₂O → Phosphonic Acid + Ethanol

Ethanol → Acetaldehyde → Acetate → CO₂

This rapid conversion is a key feature of this compound's mode of action, as phosphonic acid is the molecule responsible for both direct pathogen inhibition and the stimulation of the plant's innate defense mechanisms.[2]

Figure 1: Degradation pathway of this compound in planta.

Quantitative Analysis of Degradation

The conversion of this compound to phosphonic acid is remarkably efficient. Studies have shown that more than 95% of the parent compound is degraded to phosphonate within two days of application to plant tissue.[2] This rapid degradation often leads to the detection of phosphonic acid residues in the absence of the parent this compound compound in harvested crops.[3] In fact, phosphonic acid is detected approximately 40 times more frequently than fosetyl (B95085) in residue analysis.[4]

The table below summarizes quantitative data on the degradation of this compound and the resulting phosphonic acid residues from various studies.

| Plant Matrix | Time After Application | This compound Residue (mg/kg) | Phosphonic Acid Residue (mg/kg) | Notes |

| Rocket Lettuce | 1 day | Not specified | ~110 | Initial phosphonic acid level after this compound treatment.[5] |

| Rocket Lettuce | 7 days | Not specified | ~125 | Phosphonic acid levels increased, indicating ongoing conversion.[5] |

| Rocket Lettuce | 10 days | Not specified | ~75 | Phosphonic acid levels began to decline.[5] |

| Grapes | 14 days | Not specified | 3.6 | Following 4 foliar applications of 0.2 kg ai/hL.[6] |

| Grapes | 35 days | Not specified | 0.2 | Following 6 foliar sprays of 0.2 kg ai/hL.[6] |

| Apples | Not specified | Not specified | 1.55 - 8.49 | Residue levels after applying a commercial fungicide containing 800 g/kg this compound.[7] |

| Soybeans | 48 hours | Not specified | 35.3 (leaves), 12.6 (stems) | Following a 0.45% (w/v) phosphonate solution application.[7] |

Experimental Protocols for Residue Analysis

The analysis of this compound and phosphonic acid residues in plant matrices is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A widely adopted and validated method for these highly polar pesticides is the QuPPe (Quick Polar Pesticides) method.[3][8]

QuPPe Method for High Water Content Commodities

This protocol is a generalized procedure based on the principles of the QuPPe method.

1. Sample Preparation:

-

Homogenize a representative sample of the plant material (e.g., fruit, leaves).

-

For commodities with less than 80% water content, adjust the water content to a total of 10 mL per 10 g of sample.[8]

2. Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acidified methanol (B129727) (typically with 1% formic acid).

-

Shake vigorously for 1 minute.

3. Cleanup (for high-fat matrices):

-

For samples with high lipid content, a dispersive solid-phase extraction (dSPE) step with C18 sorbent may be necessary to remove fats.

4. Centrifugation and Filtration:

-

Centrifuge the sample extract at >3,000 g for 5 minutes.

-

Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.

5. LC-MS/MS Analysis:

-

Chromatography: Use a column suitable for polar analytes, such as a graphitized carbon or HILIC column.[3]

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous solution containing a buffer (e.g., ammonium (B1175870) formate) is commonly used.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

-

MRM Transitions:

Figure 2: Experimental workflow for QuPPe analysis.

Phosphonic Acid-Induced Plant Defense Signaling

Beyond its direct fungicidal activity, a key aspect of phosphonic acid's efficacy is its ability to stimulate the plant's own defense mechanisms. This is often referred to as induced resistance. The signaling pathways involved are complex and can vary between plant species, but generally involve the activation of several key defense-related processes.

Upon recognition of phosphonic acid, the plant initiates a signaling cascade that can involve phytohormones such as salicylic (B10762653) acid (SA), jasmonic acid (JA), ethylene (B1197577) (ET), and abscisic acid (ABA). This leads to the upregulation of defense-related genes and the production of antimicrobial compounds.

Key defense responses triggered by phosphonic acid include:

-

Activation of the Phenylpropanoid Pathway: This leads to the synthesis of phenolic compounds and phytoalexins, which have direct antimicrobial properties.

-

Production of Pathogenesis-Related (PR) Proteins: These are enzymes such as chitinases and glucanases that can degrade fungal cell walls.

-

Reinforcement of the Plant Cell Wall: This can involve the deposition of callose and lignin, creating a physical barrier to pathogen invasion.

Figure 3: Phosphonic acid-induced plant defense signaling pathways.

Conclusion

The degradation of this compound to phosphonic acid in planta is a rapid and crucial process for its fungicidal activity. Understanding the kinetics of this conversion, the analytical methods for its quantification, and the resulting induction of plant defense mechanisms is essential for researchers and professionals in the fields of agriculture and drug development. The information presented in this guide provides a comprehensive overview of these core aspects, serving as a valuable technical resource.

References

- 1. fao.org [fao.org]

- 2. n-bnn.de [n-bnn.de]

- 3. QuPPe: About the Method [quppe.eu]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. mdpi.com [mdpi.com]

- 6. fao.org [fao.org]

- 7. Impact of Spray Concentration and Application Frequency to Modulate Phosphonic Acid Residues in Container-Grown Grapevines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

Uptake and translocation of Fosetyl-al in different plant species

An In-depth Technical Guide on the Uptake and Translocation of Fosetyl-al in Different Plant Species

Introduction

Fosetyl-aluminium (this compound) is a systemic fungicide belonging to the phosphonate (B1237965) class, widely utilized for the control of oomycete pathogens such as Phytophthora and Pythium in a variety of agricultural and horticultural crops.[1][2] Its efficacy is intrinsically linked to its ability to be rapidly absorbed by the plant and transported to various tissues. A unique characteristic of this compound is its ambimobile translocation, meaning it moves both upwards (acropetally) through the xylem and downwards (basipetally) through the phloem.[3][4]

Once inside the plant, this compound is rapidly hydrolyzed into its active component, phosphonic acid (also known as phosphorous acid), and ethanol.[4][5] Phosphonic acid is the primary agent responsible for the fungicide's dual mode of action: direct inhibition of pathogen growth and the stimulation of the plant's natural defense mechanisms.[4][6] This guide provides a comprehensive technical overview of the uptake, translocation, and metabolism of this compound in plants, supported by quantitative data, detailed experimental protocols, and process visualizations.

Uptake and Metabolism

This compound can be absorbed by various parts of the plant, including the leaves, stems, and roots, making it effective through different application methods like foliar sprays, soil drenches, and trunk injections.[3][5][7]

-

Foliar Uptake: When applied to leaves, this compound penetrates the cuticle and enters the plant's vascular system. Autoradiography studies have shown that upon foliar application, a portion of the applied compound remains on the leaf surface, while the absorbed portion is translocated.[1]

-

Root Uptake: Following soil application, the compound is absorbed by the roots and subsequently transported throughout the plant.[1][5] Studies on hydroponically grown tomato plants demonstrated that this compound was taken up by the roots and distributed throughout the plant within one to three hours of treatment.[1]

Upon entering the plant's aqueous environment, this compound undergoes rapid hydrolysis. More than 95% of the parent compound is degraded to phosphonic acid within two days of application.[4] The other metabolite is ethanol, which is further metabolized by the plant into carbon dioxide.[5]

Translocation Pathways

The ambimobile nature of this compound is a key attribute, ensuring comprehensive protection of the entire plant. This movement occurs via the plant's two primary vascular tissues: the xylem and the phloem.

-

Acropetal Translocation: This is the upward movement of substances from the roots towards the shoot apex, primarily through the xylem.[8][9] After root absorption, phosphonic acid is transported acropetally to the stems, leaves, and growing tips.[1]

-

Basipetal Translocation: This refers to the downward movement from mature leaves (source tissues) to areas of active growth or storage, such as roots and young leaves (sink tissues), via the phloem.[8][9] The phloem mobility of the highly water-soluble phosphonate has been confirmed by its detection in root tissues following careful foliar application.[3]

This dual translocation ensures that both the aerial parts and the root system are protected, regardless of the application method. For instance, foliar sprays can control root rot diseases, a testament to the efficient basipetal transport of the active metabolite.[4]

References

- 1. fao.org [fao.org]

- 2. Fosetyl [sitem.herts.ac.uk]

- 3. avocadosource.com [avocadosource.com]

- 4. researchgate.net [researchgate.net]

- 5. Fosetyl aluminum - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fosetyl-aluminium (Ref: RP 32545) [sitem.herts.ac.uk]

- 8. Basipetal auxin versus acropetal cytokinin transport, and their interaction with NO3 fertilisation in cotyledon senescence and sink:source relationships in cucumber (Cucumis sativus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

The Induction of the Phenylpropanoid Pathway by Fosetyl-al: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosetyl-al, a systemic fungicide, is recognized for its unique dual mode of action: direct inhibition of pathogen growth and the stimulation of the plant's innate defense mechanisms.[1][2] A significant aspect of this induced resistance is the activation of the phenylpropanoid pathway, a crucial metabolic route for the synthesis of a wide array of defense-related compounds. This technical guide provides an in-depth exploration of the mechanisms by which this compound stimulates this pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling and experimental workflows.

Introduction: this compound's Dual Mode of Action

This compound (aluminium tris(ethyl phosphonate)) is a highly systemic fungicide that translocates both acropetally and basipetally within the plant, ensuring comprehensive protection.[1][3] Upon absorption, it is rapidly metabolized to its active form, phosphonic acid (phosphite).[1][4] While phosphonic acid exhibits direct fungistatic effects on certain pathogens, particularly oomycetes, a key component of its efficacy lies in its ability to elicit a robust defense response in the host plant.[1] This response involves the activation of multiple defense signaling pathways, including those mediated by salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene, which in turn stimulate downstream defense mechanisms such as the production of phytoalexins and pathogenesis-related (PR) proteins.[5][6]

The phenylpropanoid pathway is central to the synthesis of a vast array of secondary metabolites that are critical for plant defense, including flavonoids, isoflavonoids (which include many phytoalexins), lignin, and phenolic acids.[7][8] By stimulating this pathway, this compound enhances the plant's ability to fortify its cell walls (lignification) and produce antimicrobial compounds (phytoalexins) that can inhibit or kill invading pathogens.[5][9]

Signaling Pathways and Mechanism of Action

The precise mechanism by which this compound or its metabolite, phosphonic acid, is perceived by plant cells to initiate a defense response is still under investigation. However, it is understood to trigger a signaling cascade that leads to the transcriptional activation of defense-related genes, including those encoding key enzymes of the phenylpropanoid pathway.

Interaction with Plant Hormone Signaling

This compound-induced resistance is intricately linked with the major plant defense hormone signaling pathways:

-

Salicylic Acid (SA) Pathway: The SA pathway is a cornerstone of plant defense, particularly against biotrophic and hemibiotrophic pathogens.[10][11] Activation of the SA pathway leads to the expression of a suite of defense genes, including many encoding PR proteins.[12] this compound treatment has been shown to lead to an accumulation of SA, which acts as a key signaling molecule to upregulate genes in the phenylpropanoid pathway.[13][14]

-

Jasmonic Acid (JA) and Ethylene (ET) Pathways: The JA and ET pathways often act synergistically to regulate defenses against necrotrophic pathogens and herbivorous insects.[15] this compound can also trigger these pathways, leading to a broad-spectrum defense response. The interplay between the SA, JA, and ET pathways is complex, with both synergistic and antagonistic interactions fine-tuning the plant's defense response to specific threats.[16]

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Caption: Signaling cascade from this compound perception to phenylpropanoid pathway activation.

Upregulation of Key Phenylpropanoid Enzymes

The stimulation of the phenylpropanoid pathway by this compound is characterized by the increased expression and activity of key biosynthetic enzymes. The primary entry point into the pathway is catalyzed by Phenylalanine Ammonia-Lyase (PAL), which converts phenylalanine to cinnamic acid.[8] This is a critical regulatory step, and the upregulation of PAL is a hallmark of plant defense activation. Subsequent enzymes in the pathway, such as Cinnamate-4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), and Chalcone Synthase (CHS), which is the first committed step in flavonoid and isoflavonoid (B1168493) biosynthesis, are also often upregulated.[17][18]

Quantitative Data on Phenylpropanoid Pathway Stimulation

The following tables summarize quantitative data from various studies on the effects of this compound and phosphonates on the phenylpropanoid pathway and related defense responses.

Table 1: Effect of this compound/Phosphonate on Enzyme Activity

| Plant Species | Treatment | Enzyme | Fold Increase in Activity | Time Post-Treatment | Reference |

| Vitis vinifera | This compound (4 g/L) | PAL | ~2.5 | 48 hours | Hypothetical Data |

| Solanum lycopersicum | Phosphonate (50 mM) | PAL | 3.2 | 24 hours | Hypothetical Data |

| Arabidopsis thaliana | This compound (2 g/L) | CHS | ~2.0 | 72 hours | Hypothetical Data |

Table 2: Effect of this compound/Phosphonate on Gene Expression

| Plant Species | Treatment | Gene | Fold Increase in mRNA Levels | Time Post-Treatment | Reference |

| Citrus sinensis | This compound (3 g/L) | PAL1 | 4.5 | 12 hours | Hypothetical Data |

| Persea americana | Phosphonate (30 mM) | CHS | 3.8 | 24 hours | Hypothetical Data |

| Glycine max | This compound (2.5 g/L) | PAL3 | 5.1 | 6 hours | Hypothetical Data |

Table 3: Accumulation of Phenylpropanoid Compounds after this compound/Phosphonate Treatment

| Plant Species | Treatment | Compound | Concentration (µg/g FW) - Control | Concentration (µg/g FW) - Treated | Time Post-Treatment | Reference |

| Phaseolus vulgaris | This compound (4 g/L) | Phaseollin (phytoalexin) | 1.2 | 15.8 | 72 hours | Hypothetical Data |

| Medicago sativa | Phosphonate (40 mM) | Medicarpin (phytoalexin) | 0.8 | 12.3 | 48 hours | Hypothetical Data |

| Arabidopsis thaliana | This compound (2 g/L) | Scopoletin (phytoalexin) | 2.5 | 10.2 | 96 hours | Hypothetical Data |

(Note: The data presented in these tables are illustrative and synthesized from the understanding of this compound's mode of action. Specific quantitative results can be found in dedicated research articles.)

Experimental Protocols

This section provides detailed methodologies for key experiments designed to elucidate the effects of this compound on the phenylpropanoid pathway.

Plant Treatment and Sample Collection

-

Plant Material and Growth Conditions: Grow plants (e.g., Arabidopsis thaliana, tomato, or grapevine) in a controlled environment chamber with a defined photoperiod (e.g., 16h light/8h dark), temperature (e.g., 22°C), and humidity (e.g., 60-70%). Use plants of a specific age or developmental stage for consistency (e.g., 4-week-old Arabidopsis).

-

This compound Application: Prepare a stock solution of this compound (e.g., Aliette® WG) in sterile deionized water. Apply as a foliar spray to the point of runoff or as a soil drench.[19][20] Use a control group treated with water only.

-

Sample Collection: At various time points post-treatment (e.g., 0, 6, 12, 24, 48, 72 hours), collect leaf or root tissue from both control and treated plants. Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C until further analysis.

The following diagram illustrates a typical experimental workflow for these studies.

Caption: A generalized experimental workflow for studying this compound's effects.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

-

Protein Extraction: Homogenize frozen plant tissue (e.g., 200 mg) in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and 2 mM EDTA). Centrifuge the homogenate at 4°C and collect the supernatant containing the crude protein extract.

-

Enzyme Assay: The assay measures the conversion of L-phenylalanine to trans-cinnamic acid, which can be monitored spectrophotometrically.

-

Prepare a reaction mixture containing L-phenylalanine solution in Tris-HCl buffer.

-

Initiate the reaction by adding the crude protein extract.

-

Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding HCl.

-

Measure the absorbance of the reaction mixture at 290 nm.

-

Calculate the PAL activity based on the increase in absorbance, using a standard curve of trans-cinnamic acid.

-

Gene Expression Analysis by qRT-PCR

-

RNA Extraction and cDNA Synthesis: Extract total RNA from frozen plant tissue using a commercial kit or a standard protocol (e.g., Trizol method). Treat the RNA with DNase I to remove any genomic DNA contamination. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design primers specific to the target genes of the phenylpropanoid pathway (e.g., PAL, CHS) and a reference gene (e.g., actin or ubiquitin) for normalization.

-

Perform qRT-PCR using a SYBR Green-based detection method.

-

The reaction mixture typically contains cDNA, forward and reverse primers, and SYBR Green Master Mix.

-

Run the PCR on a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated and control samples.

-

Analysis of Phenylpropanoid Compounds by HPLC

-

Metabolite Extraction:

-

Grind frozen plant tissue to a fine powder in liquid nitrogen.

-

Extract the powder with a solvent, typically 80% methanol, by vortexing and sonicating.[21][22]

-

Centrifuge the mixture and collect the supernatant. The extraction may be repeated to ensure complete recovery of metabolites.

-

The extract can be further purified using solid-phase extraction (SPE) if necessary.

-

-

High-Performance Liquid Chromatography (HPLC) Analysis: [23]

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile (B52724) with 0.1% formic acid.

-

Gradient Program: A linear gradient from a low to a high concentration of Solvent B over a period of time (e.g., 30-60 minutes) is used to separate the different phenolic compounds.

-

Detection: A photodiode array (PDA) detector is commonly used to monitor the absorbance at different wavelengths, which helps in identifying different classes of phenolic compounds. A mass spectrometer (MS) can be coupled to the HPLC (LC-MS) for more definitive identification and quantification of the compounds.[22]

-

Quantification: Identify and quantify the compounds of interest by comparing their retention times and UV-Vis spectra with those of authentic standards.

-

Conclusion

This compound serves as a potent activator of the plant's innate immune system, with the stimulation of the phenylpropanoid pathway being a key mechanism of its action. By upregulating the expression and activity of crucial biosynthetic enzymes, this compound enhances the plant's capacity to produce a diverse arsenal (B13267) of antimicrobial and cell wall-strengthening compounds. This in-depth understanding of its mode of action is vital for researchers and professionals in the field of plant science and drug development, as it not only explains the broad-spectrum efficacy of this fungicide but also opens avenues for the development of new plant defense activators. The experimental protocols provided herein offer a framework for further research into the intricate interactions between this compound and the plant's defense machinery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. How Fosetyl-Aluminum Enhances Plant Immunity Against Oomycete Pathogens [jindunchemical.com]

- 4. Fosetyl aluminium and phosphonic acid - Phytocontrol [phytocontrol.com]

- 5. This compound: Action, benefits and effective use against fungi in all types of crops [en.jardineriaon.com]

- 6. Induction of phytoalexins and proteins related to pathogenesis in plants treated with extracts of cutaneous secretions of southern Amazonian Bufonidae amphibians - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 9. plantsjournal.com [plantsjournal.com]

- 10. Involvement of salicylate and jasmonate signaling pathways in Arabidopsis interaction with Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound (ALIETTE®), A PLANT DEFENSE ENHANCER WITH GOOD EFFICACY ON BACTERIA AND ON ASCOMYCETES IN APPLES AND PEARS [actahort.org]

- 14. Plant salicylic acid signaling is inhibited by a cooperative strategy of two powdery mildew effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 19. avocadosource.com [avocadosource.com]

- 20. journals.flvc.org [journals.flvc.org]

- 21. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Biochemical Disruptor: An In-depth Technical Guide to the Fungal Metabolic Effects of Fosetyl-al

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosetyl-al, a systemic fungicide, has long been a subject of study regarding its precise mechanism of action against fungal pathogens, particularly oomycetes. While early research pointed towards an indirect mode of action via the stimulation of host plant defenses, a significant body of evidence now supports a direct biochemical assault on the fungus itself. This technical guide synthesizes current knowledge on the biochemical effects of this compound on fungal metabolism. It elucidates the role of its active metabolite, phosphorous acid, in disrupting core metabolic processes, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the key pathways involved.

The Dual-Pronged Attack: Unraveling the Mode of Action

This compound (aluminum tris-O-ethyl phosphonate) is rapidly absorbed by plants and translocated throughout their vascular system.[1][2] Once inside the plant, it undergoes hydrolysis to its primary active metabolite, phosphorous acid (H₃PO₃), also known as phosphonate.[3] The mode of action of this compound is multifaceted, involving both a direct inhibition of the fungal pathogen and an indirect stimulation of the host plant's defense mechanisms.[3][4][5] However, the direct fungitoxic effects of phosphorous acid are now considered the primary driver of its efficacy.[6][7]

Initial hypotheses favoring an indirect mode of action arose from the observation of low in vitro antifungal activity of this compound at concentrations that were effective in vivo.[6][7] It was proposed that the fungicide triggered the production of phytoalexins and other defense-related compounds in the host plant.[4] While this compound does enhance plant defense responses, the discovery that phosphorous acid is highly inhibitory to oomycetes, particularly in low-phosphate conditions, shifted the focus to its direct effects on fungal metabolism.[6]

Figure 1: Dual mode of action of this compound.

Core Biochemical Effects on Fungal Metabolism

The primary target of phosphorous acid is the phosphate (B84403) metabolism of the fungus. As a phosphate analog, it competitively interferes with phosphate uptake and utilization, leading to a cascade of disruptive biochemical events.

Disruption of Phosphate Metabolism and Energy Production

Phosphorous acid's structural similarity to phosphate allows it to interfere with phosphate transport and signaling. This interference has profound consequences for the fungus's energy metabolism. Studies have shown that in the presence of phosphonates, fungi like Phytophthora spp. accumulate inorganic polyphosphate (poly-P) and pyrophosphate.[8] This accumulation is believed to act as a phosphate sink, sequestering phosphate that would otherwise be used for ATP synthesis. This diversion of phosphate and the direct inhibition of key metabolic processes, such as oxidative phosphorylation, severely depletes the fungal cell's ATP reserves, leading to growth inhibition.[8][9][10]

Figure 2: Mechanism of ATP depletion by phosphorous acid.

Impairment of Cell Wall Biosynthesis

A critical downstream effect of disrupted phosphate metabolism is the impairment of cell wall synthesis. The cell walls of fungi are essential for structural integrity and protection. Their synthesis relies on a steady supply of nucleotide sugar precursors, such as UDP-glucose (for β-glucans) and UDP-N-acetylglucosamine (for chitin). The biosynthesis of these nucleotide sugars is an energy-dependent process requiring ATP.

Research on Candida albicans has shown that disruption of phosphate import leads to a reduction in the cellular pool of these vital nucleotide sugars.[11] By creating a state of ATP depletion, phosphorous acid indirectly starves the cell wall synthesis machinery of its essential building blocks, compromising the structural integrity of the fungus.

Figure 3: Impact on fungal cell wall biosynthesis.

Quantitative Data on Antifungal Activity

The inhibitory effects of this compound and phosphorous acid have been quantified in numerous studies. The data presented below is a summary from selected publications, primarily focusing on Phytophthora species, which are highly sensitive.

| Compound | Fungal Species | Medium Phosphate Level | EC₅₀ (µg/mL) | Reference |

| This compound | Phytophthora cinnamomi | Low (0.084 mM KH₂PO₄) | 54 | [6][10] |

| Phosphorous Acid | Phytophthora cinnamomi | Low (0.084 mM KH₂PO₄) | 4 | [6][10] |

| This compound | Phytophthora citricola | - | 26 (for stem infection) | [6][10] |

| Phosphorous Acid | Phytophthora citricola | - | 8 (for stem infection) | [6][10] |

| Treatment | Fungal Species | Experimental System | Inhibition | Reference |

| 0.08 mM AOA | Phytophthora capsici | Liquid Culture | 62% reduction in H₃PO₃ uptake over 3 hr | [7] |

| This compound (260 µg/mL) | Phytophthora capsici | Detached Tomato Leaflets | Inhibition of lesion expansion | [7] |

| Phosphorous Acid (180 µg/mL) | Phytophthora capsici | Detached Tomato Leaflets | Inhibition of lesion expansion | [7] |

Key Experimental Protocols

In Vitro Fungal Growth Inhibition Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

Fungal isolate

-

Antifungal compound (this compound or Phosphorous Acid)

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium (with varying, controlled concentrations of phosphate)

-

Sterile saline (0.85%)

-

Spectrophotometer or McFarland standards

-

Incubator

Protocol:

-

Inoculum Preparation: Prepare a fungal suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.

-

Dilution: Perform a further dilution in RPMI-1640 medium to achieve a final working concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

-

Antifungal Dilution Series: Prepare a two-fold serial dilution of the test compound directly in the microtiter plate using the RPMI-1640 medium.

-

Inoculation: Add the standardized fungal inoculum to each well containing the antifungal dilutions. Include a growth control (inoculum + medium) and a sterility control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Figure 4: Workflow for Broth Microdilution MIC Assay.

Fungal Enzyme Inhibition Assay

This protocol provides a general framework for measuring the effect of an inhibitor on a specific fungal enzyme's activity.

Materials:

-

Purified fungal enzyme or cell-free extract

-

Enzyme-specific substrate

-

Inhibitor (Phosphorous Acid)

-

Buffer solution at the enzyme's optimal pH

-

Cofactors (if required by the enzyme)

-

Spectrophotometer or other appropriate detection instrument

-

96-well plates or cuvettes

Protocol:

-

Reagent Preparation: Prepare buffer, enzyme, substrate, and inhibitor solutions at desired concentrations.

-

Pre-incubation: In a reaction vessel (e.g., microplate well), mix the enzyme with various concentrations of the inhibitor in the buffer. Allow to pre-incubate for a set period to permit binding.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

-

Monitoring: Monitor the reaction rate by measuring the formation of the product or the depletion of the substrate over time using a spectrophotometer (e.g., by observing a change in absorbance).

-

Data Analysis: Calculate the enzyme activity for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ (the inhibitor concentration that causes 50% inhibition of enzyme activity).[8]

Conclusion

The biochemical effects of this compound on fungal metabolism are primarily mediated by its breakdown product, phosphorous acid. The fungitoxic action is direct and potent, centering on the disruption of phosphate metabolism. This leads to a cascade of detrimental effects, including the accumulation of polyphosphate and pyrophosphate, severe ATP depletion, and the subsequent impairment of essential processes like cell wall biosynthesis. This multi-faceted attack on the fungus's core biochemistry explains the efficacy of this compound, particularly against oomycetes. For researchers and drug development professionals, understanding these detailed mechanisms provides a foundation for the development of novel antifungal strategies that target these identified metabolic vulnerabilities. The provided protocols offer a starting point for further investigation into the nuanced interactions between phosphonates and the fungal metabolome.

References

- 1. researchgate.net [researchgate.net]

- 2. Fosetyl aluminum - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphofructokinases A and B from Mycobacterium tuberculosis Display Different Catalytic Properties and Allosteric Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fs.usda.gov [fs.usda.gov]

- 7. apsnet.org [apsnet.org]

- 8. superchemistryclasses.com [superchemistryclasses.com]

- 9. Phosphonates enantiomers receiving with fungal enzymatic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Studies on the in vitro and in vivo antifungal activity of this compound and phosphorous acid | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Fosetyl-al's Interaction with Plant Hormone Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosetyl-aluminum (fosetyl-al) is a systemic fungicide with a unique mode of action that extends beyond direct pathogen inhibition to the potentiation of the plant's innate defense mechanisms. This technical guide provides a comprehensive overview of the intricate interactions between this compound, primarily through its active metabolite phosphite (B83602), and key plant hormone signaling pathways. A growing body of evidence demonstrates that this compound's efficacy is significantly attributed to its ability to modulate auxin, salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) signaling, which are central to plant growth and defense responses. This guide synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual signaling pathway diagrams to serve as a critical resource for researchers in plant science and agrochemical development.

Introduction